Regiochemical Substitution Pattern: Exclusive Match to the Ceritinib ALK-Inhibitor Pharmacophore vs. All Other Isomers
The 2-methyl-5-isopropoxy substitution pattern is the sole regioisomer that correctly places the isopropoxy and methyl groups for the ceritinib scaffold. In US Patent US20130005748, multiple claimed compounds (e.g., compounds 203–222) explicitly require the 5-isopropoxy-2-methylphenyl fragment for ALK inhibitory activity [1]. Substitution with the 2-isopropoxy-5-methylphenyl isomer (CAS 480438-71-9) or the 4-isopropoxy-2-methylphenyl isomer (CAS 871126-21-5) would alter the vector of the piperidine attachment point and disrupt the key hydrogen-bonding network with the ALK kinase hinge region.
| Evidence Dimension | Regiochemical fidelity to pharmacophore |
|---|---|
| Target Compound Data | Isopropoxy at C5, methyl at C2; matches ceritinib intermediate structure exactly |
| Comparator Or Baseline | 2-Isopropoxy-5-methylphenylboronic acid (isopropoxy at C2, methyl at C5); 4-Isopropoxy-2-methylphenylboronic acid (isopropoxy at C4, methyl at C2); 3-Isopropoxy-5-methylphenylboronic acid (isopropoxy at C3, methyl at C5) |
| Quantified Difference | Qualitative: only the target regioisomer yields the correct ceritinib intermediate; the others produce regioisomeric products with unknown ALK activity. |
| Conditions | Inferred from patent SAR: ceritinib and its intermediates require 2-methyl-5-isopropoxy substitution [1]. |
Why This Matters
For medicinal chemistry programs targeting ALK, procurement of the correct regioisomer is non-negotiable; a regioisomeric mistake leads to a compound that is not the intended intermediate and will fail downstream biological evaluation.
- [1] IRM LLC. Compounds and Compositions as Protein Kinase Inhibitors. United States Patent Application US20130005748 A1, January 3, 2013. https://www.sumobrain.com/patents/usapp/Compounds-compositions-as-protein-kinase/20130005748.html View Source
